molecular formula C6H11FO3S B1531433 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione CAS No. 2097970-86-8

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione

Cat. No.: B1531433
CAS No.: 2097970-86-8
M. Wt: 182.22 g/mol
InChI Key: AWHBAVZTQOXAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione is a synthetic organic compound characterized by the presence of a fluorine atom, a hydroxymethyl group, and a thiane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Selectfluor® as a fluorinating agent, which provides a reliable route to introduce the fluorine atom into the thiane ring . The reaction conditions often include mild temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form various derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylated, reduced, or halogen-substituted thiane derivatives. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxymethyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorine atom, a hydroxymethyl group, and a thiane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-fluoro-1,1-dioxothian-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO3S/c7-6(5-8)1-3-11(9,10)4-2-6/h8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHBAVZTQOXAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 2
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 3
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 4
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 5
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione
Reactant of Route 6
4-Fluoro-4-(hydroxymethyl)-1lambda6-thiane-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.